1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel- 1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616223
InChI: InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]
Molecular Formula: C9H16N4O3
Molecular Weight: 228.25 g/mol

1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel-

CAS No.:

Cat. No.: VC13616223

Molecular Formula: C9H16N4O3

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel- -

Specification

Molecular Formula C9H16N4O3
Molecular Weight 228.25 g/mol
IUPAC Name tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m1/s1
Standard InChI Key CSWBTQKOSPXYIE-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N=[N+]=[N-]
SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-]

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom. Key functional groups include:

  • A tert-butyl ester at the 1-position, providing steric protection for the carboxylic acid group.

  • An azido group (-N₃) at the 3-position, enabling click chemistry applications.

  • A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.

The stereochemical designation (3R,4R)-rel- indicates the relative configuration of the azido and hydroxyl groups on the pyrrolidine ring. Computational models suggest that this configuration optimizes intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom, stabilizing the molecule’s conformation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₆N₄O₃
Molecular Weight228.25 g/mol
CAS Registry Number143700-05-4
IUPAC Nametert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, prioritizing stereochemical control and functional group compatibility:

Step 1: Pyrrolidine Ring Formation
Aza-Michael addition or cyclization of γ-amino alcohols yields the pyrrolidine scaffold. For example, reacting 4-aminobutanol with acrylonitrile under basic conditions generates the pyrrolidine core.

StepReagents/ConditionsYield (%)Reference
14-Aminobutanol, acrylonitrile, K₂CO₃78
2NaN₃, DMF, 80°C, 12h85
3Boc₂O, Et₃N, THF, rt, 6h92

Purification and Analysis

Purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ensure product integrity. The azido group’s signature IR absorption at ~2100 cm⁻¹ confirms successful functionalization.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Its solubility profile includes:

  • High solubility in polar aprotic solvents (DMF, DMSO).

  • Low solubility in water (<1 mg/mL) due to the hydrophobic tert-butyl group.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 2H, NCH₂), 3.90 (dd, J = 8.0 Hz, 1H, CHN₃), 4.20 (br s, 1H, OH) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.1 (Boc C), 155.2 (C=O).

Chemical Reactivity and Applications

Azide-Alkyne Cycloaddition

The azido group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reaction is pivotal in:

  • Bioconjugation: Attaching fluorescent tags or drug molecules to biomolecules.

  • Polymer Chemistry: Synthesizing cross-linked hydrogels for drug delivery.

Hydroxyl Group Functionalization

The hydroxyl group undergoes acylation or sulfonation, enabling further derivatization. For instance, reaction with acetic anhydride yields the corresponding acetate ester, enhancing lipophilicity .

Research Findings and Future Directions

Challenges and Opportunities

  • Stereochemical Purity: Scalable asymmetric synthesis methods remain underdeveloped.

  • Toxicity Profiling: Azido compounds require rigorous safety evaluations due to potential mutagenicity .

Future research should prioritize catalytic asymmetric synthesis and in vivo efficacy studies to unlock this compound’s full potential.

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